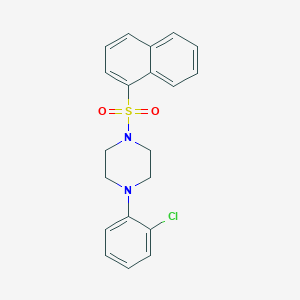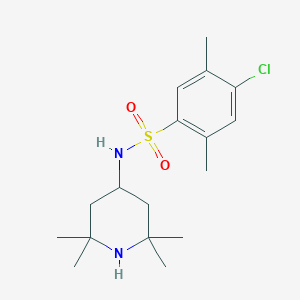![molecular formula C19H23BrN2O3S B245695 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the activation of this receptor, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether reduces the release of dopamine and other neurotransmitters, resulting in a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and to improve motor function in Parkinsonian rats. In cancer cells, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to inhibit the proliferation and migration of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has several advantages for lab experiments, including its high selectivity and potency for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, such as its limited solubility in water and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are several future directions for the research and development of 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its therapeutic efficacy. Another direction is the identification of new targets and signaling pathways that can be modulated by 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, which could lead to the development of novel drugs for various diseases. Finally, the use of 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether as a tool compound for the study of dopamine D3 receptor function and its role in various neurological and psychiatric disorders could provide new insights into the underlying mechanisms of these diseases.
Méthodes De Synthèse
4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 4-(3,4-dimethylphenyl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting nitro compound and the subsequent reaction with methyl chloroformate and sodium sulfite. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease and addiction. In cancer research, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been used as a lead compound for the development of novel drugs with improved therapeutic efficacy.
Propriétés
Formule moléculaire |
C19H23BrN2O3S |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-4-6-17(12-15(14)2)21-8-10-22(11-9-21)26(23,24)19-13-16(20)5-7-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
ICURBTZZXAJHTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)


![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)